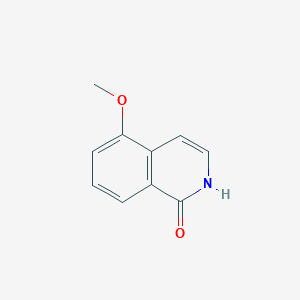

5-methoxy-2H-isoquinolin-1-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-9-4-2-3-8-7(9)5-6-11-10(8)12/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTIMZAUBSBUCNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20358979 | |

| Record name | 5-methoxy-2H-isoquinolin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118313-35-2 | |

| Record name | 5-methoxy-2H-isoquinolin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-methoxy-2H-isoquinolin-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: 5-methoxy-2H-isoquinolin-1-one is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its isoquinoline core is a common motif in a wide array of biologically active natural products and synthetic pharmaceuticals. The presence of a methoxy group at the 5-position can significantly influence the molecule's physicochemical properties and biological activity, making it a compound of interest for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its synthesis, physical characteristics, and spectroscopic data.

Core Chemical Properties

The fundamental chemical properties of this compound are summarized in the table below, providing a foundational understanding of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₂ | --INVALID-LINK-- |

| Molecular Weight | 175.19 g/mol | --INVALID-LINK-- |

| CAS Number | 118313-35-2 | --INVALID-LINK-- |

| Appearance | Solid (predicted) | - |

| Melting Point | 222-224 °C | --INVALID-LINK-- |

| Boiling Point | 438.5±45.0 °C (Predicted) | --INVALID-LINK-- |

| Density | 1.199±0.06 g/cm³ (Predicted) | --INVALID-LINK-- |

| pKa | 12.79±0.20 (Predicted) | --INVALID-LINK-- |

Synthesis and Characterization

The characterization of this compound would rely on a combination of spectroscopic techniques to confirm its structure and purity. The following sections detail the expected spectroscopic data based on the analysis of closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound in a suitable deuterated solvent such as DMSO-d₆ are outlined below.

¹H NMR Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~11.0 | br s | N-H |

| ~7.8-8.0 | d | H-8 |

| ~7.4-7.6 | t | H-6 |

| ~7.2-7.4 | d | H-7 |

| ~7.0-7.2 | d | H-4 |

| ~6.8-7.0 | d | H-3 |

| ~3.9 | s | OCH₃ |

¹³C NMR Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~162 | C=O (C-1) |

| ~155 | C-5 |

| ~140 | C-8a |

| ~132 | C-6 |

| ~128 | C-4a |

| ~125 | C-8 |

| ~120 | C-7 |

| ~115 | C-4 |

| ~105 | C-3 |

| ~56 | OCH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (methoxy) |

| ~1650 | Strong | C=O stretch (amide) |

| 1600-1450 | Medium-Strong | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~800-700 | Strong | C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the expected molecular ion peak ([M]⁺) would be at an m/z of approximately 175.06.

Predicted Fragmentation Pattern

The fragmentation of this compound under electron ionization (EI) is expected to proceed through characteristic losses of small molecules and radicals.

5-Methoxy-2H-isoquinolin-1-one: A Technical Guide to a Versatile Scaffold for Drug Discovery

CAS Number: 118313-35-2 Molecular Formula: C₁₀H₉NO₂ Molecular Weight: 175.19 g/mol

This technical guide provides a comprehensive overview of 5-methoxy-2H-isoquinolin-1-one, a heterocyclic compound belonging to the isoquinolin-1-one class. While detailed biological data for this specific molecule is limited in current scientific literature, its core structure is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential. This document will delve into the known properties of this compound, general synthetic methodologies for the isoquinolin-1-one framework, and the diverse biological activities exhibited by its derivatives, offering valuable insights for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

| Property | Value | Source |

| Melting Point | 222-224 °C | Predicted |

| Boiling Point | 438.5±45.0 °C | Predicted |

| Density | 1.199±0.06 g/cm³ | Predicted |

Note: These values are computationally predicted and have not been experimentally verified in the cited literature.

As a chemical intermediate, this compound serves as a versatile building block for the synthesis of more complex molecules.[1] Its functional groups, including the methoxy group, the lactam moiety, and the aromatic ring, offer multiple sites for chemical modification, enabling the creation of diverse compound libraries for drug screening.

Synthetic Methodologies for the Isoquinolin-1-one Scaffold

The synthesis of the isoquinolin-1-one core can be achieved through various chemical reactions. These methods often involve the cyclization of appropriately substituted precursors. The following diagram illustrates a generalized workflow for the synthesis of substituted isoquinolin-1-ones, which can be adapted for the specific synthesis of this compound.

Caption: Generalized synthetic workflow for substituted isoquinolin-1-ones.

Detailed experimental protocols often involve the condensation of lithiated o-tolualdehyde derivatives with nitriles.[2] Another common approach is the palladium-catalyzed C-H activation and annulation of N-methoxy benzamides with various coupling partners.[3] The choice of starting materials and reaction conditions allows for the introduction of diverse substituents on the isoquinolin-1-one core, leading to a wide range of derivatives.

Biological Activity of Isoquinolin-1-one Derivatives

The isoquinolin-1-one scaffold is a key component in a multitude of biologically active molecules. While this compound itself has not been extensively studied for its pharmacological effects, its derivatives have shown promise in various therapeutic areas. The following table summarizes the reported biological activities of several substituted isoquinolin-1-one derivatives.

| Derivative Class | Key Substituents | Primary Biological Activity | Reported Potency (IC₅₀/EC₅₀) |

| 3-Arylisoquinolines | Varied aryl groups at C3 | Anticancer (Topoisomerase I and II inhibition) | IC₅₀: 1.93 µM (on HuH7 cells) |

| Pyrrolo[2,1-a]isoquinolines | 8,9-Dimethoxy, 8,9-Methylenedioxy | Antibacterial | MIC: 16-128 µg/mL (against S. aureus, etc.) |

| Dihydroisoquinoline-2(1H)-sulfonamides | Varies | Carbonic anhydrase inhibition | Varies with substitution |

| 1-Benzylisoquinolines | Varies | Acetylcholinesterase inhibition | Varies with substitution |

This table illustrates the potential of the isoquinolin-1-one scaffold and is not representative of the specific activity of this compound.

The diverse pharmacological profiles of these derivatives highlight the importance of the isoquinolin-1-one core as a template for the design of novel therapeutic agents.[4][5] The substitutions on the aromatic ring and at the nitrogen atom play a crucial role in determining the specific biological target and potency of the compounds.

Potential Signaling Pathways

Based on the observed anticancer activity of many isoquinolin-1-one derivatives, a hypothetical signaling pathway that could be modulated by these compounds is the apoptosis pathway. The following diagram illustrates a simplified representation of how an isoquinolin-1-one derivative might induce cancer cell death.

Caption: Hypothetical apoptosis induction pathway by an isoquinolin-1-one derivative.

This conceptual pathway suggests that an isoquinolin-1-one derivative could induce DNA damage and increase the production of reactive oxygen species (ROS), leading to cell cycle arrest and mitochondrial dysfunction.[4] These events can converge on the activation of caspases, which are key proteases that execute programmed cell death, or apoptosis. It is important to note that this is a generalized pathway, and the specific mechanism of action would depend on the exact chemical structure of the derivative.

Conclusion

This compound is a valuable chemical building block with significant potential for the development of novel therapeutic agents. While research on this specific compound is still in its early stages, the extensive body of work on the broader class of isoquinolin-1-one derivatives demonstrates the importance of this scaffold in medicinal chemistry. The versatile synthetic routes to this core structure, coupled with the diverse biological activities of its derivatives, make it an attractive starting point for drug discovery programs targeting a wide range of diseases, including cancer and infectious diseases. Further investigation into the specific properties and biological activities of this compound is warranted to fully explore its therapeutic potential.

References

The Structural Elucidation of 5-methoxy-2H-isoquinolin-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of 5-methoxy-2H-isoquinolin-1-one, a significant heterocyclic compound with potential applications in medicinal chemistry. This document outlines the analytical workflow, presents predicted spectroscopic data based on analogous compounds, and offers detailed experimental protocols for the key analytical techniques involved in its characterization.

Proposed Structure and Numbering

The initial step in the elucidation process is to propose a chemical structure for this compound and assign atom numbering for unambiguous referencing in spectroscopic analysis.

Figure 1. Proposed chemical structure of this compound with conventional atom numbering.

Spectroscopic Data Summary

The following tables summarize the predicted quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound. This data is extrapolated from known values for 1(2H)-isoquinolinone and considers the electronic effects of the methoxy group at the C-5 position.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~11.2 | br s | - | N-H |

| ~7.85 | d | ~8.0 | H-8 |

| ~7.55 | t | ~8.0 | H-7 |

| ~7.20 | d | ~7.5 | H-4 |

| ~7.10 | d | ~8.0 | H-6 |

| ~6.60 | d | ~7.5 | H-3 |

| ~3.90 | s | - | OCH₃ |

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~162.0 | C-1 (C=O) |

| ~155.0 | C-5 |

| ~139.0 | C-8a |

| ~133.0 | C-7 |

| ~128.0 | C-4a |

| ~126.0 | C-8 |

| ~120.0 | C-4 |

| ~115.0 | C-6 |

| ~107.0 | C-3 |

| ~56.0 | OCH₃ |

Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3150 | Broad, Medium | N-H stretch |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950, ~2850 | Weak | Aliphatic C-H stretch (methoxy) |

| ~1660 | Strong | C=O stretch (amide) |

| ~1600, ~1580, ~1470 | Medium-Strong | C=C aromatic ring stretch |

| ~1250, ~1030 | Strong | C-O stretch (aryl ether) |

Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 175 | 100 | [M]⁺ (Molecular Ion) |

| 146 | ~70 | [M-CHO]⁺ |

| 132 | ~40 | [M-CH₃-CO]⁺ |

| 118 | ~60 | [M-C₂H₃O]⁺ |

| 104 | ~30 | [M-C₃H₃O₂]⁺ |

Structure Elucidation Workflow

The logical workflow for the structure elucidation of this compound involves a combination of spectroscopic techniques to unambiguously determine its connectivity and functional groups.

Caption: Workflow for the synthesis, purification, and structural elucidation of this compound.

Key 2D NMR Correlations

2D NMR experiments such as HSQC and HMBC are crucial for assigning the proton and carbon signals and confirming the connectivity of the molecule.

Spectroscopic Profile of 5-methoxy-2H-isoquinolin-1-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 5-methoxy-2H-isoquinolin-1-one, a significant heterocyclic compound in medicinal chemistry. Due to the limited availability of a complete, published dataset for this specific molecule, this guide presents a comprehensive analysis based on the well-characterized parent compound, 1(2H)-isoquinolinone, and established principles of spectroscopic substituent effects. The information herein serves as a robust reference for the identification, characterization, and quality control of this compound and its analogues.

Spectroscopic Data Summary

The following sections summarize the anticipated quantitative data for this compound, structured for clarity and comparative analysis. The data for the parent compound, 1(2H)-isoquinolinone, is provided as a baseline, with projected shifts for the 5-methoxy derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. The expected ¹H and ¹³C NMR data are presented below. Spectra are typically recorded in deuterated solvents such as dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data

| Proton Assignment | Expected Chemical Shift (δ) for this compound (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| NH | ~11.0 (broad) | Singlet | - |

| H-8 | ~7.9 | Doublet | ~8.0 |

| H-6 | ~7.0 | Doublet | ~8.0 |

| H-7 | ~7.5 | Triplet | ~8.0 |

| H-4 | ~7.0 | Doublet | ~7.0 |

| H-3 | ~6.4 | Doublet | ~7.0 |

| OCH₃ | ~3.9 | Singlet | - |

Note: The chemical shifts are estimations based on the known effects of a methoxy group on an aromatic ring. The electron-donating nature of the methoxy group is expected to cause an upfield shift (to lower ppm values) for the ortho (H-4, H-6) and para (H-8, relative to the lactam) protons.

Table 2: ¹³C NMR Spectroscopic Data

| Carbon Assignment | Expected Chemical Shift (δ) for this compound (ppm) |

| C-1 (C=O) | ~162 |

| C-5 | ~155 |

| C-8a | ~139 |

| C-7 | ~133 |

| C-4a | ~120 |

| C-8 | ~128 |

| C-6 | ~115 |

| C-4 | ~108 |

| C-3 | ~107 |

| OCH₃ | ~56 |

Note: The methoxy group will significantly shield the carbon it is attached to (C-5) and will have a noticeable effect on the ortho (C-4, C-6) and para (C-8a) carbon resonances, generally causing an upfield shift for C-4 and C-6 and a downfield shift for C-5 and C-8a.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups within a molecule.

Table 3: Key IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretching | 3300-3100 | Medium, Broad |

| C-H (aromatic) | Stretching | 3100-3000 | Medium |

| C=O (amide) | Stretching | 1680-1650 | Strong |

| C=C (aromatic) | Stretching | 1620-1580 | Medium-Strong |

| C-O (aryl ether) | Asymmetric Stretching | 1275-1200 | Strong |

| C-O (aryl ether) | Symmetric Stretching | 1075-1020 | Medium |

| C-H (aromatic) | Out-of-plane Bending | 900-675 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (Molecular Weight: 175.18 g/mol ), the following is expected.

Table 4: Expected Mass Spectrometry Fragmentation

| m/z | Proposed Fragment | Notes |

| 175 | [M]⁺ | Molecular ion |

| 160 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group |

| 147 | [M - CO]⁺ | Loss of carbon monoxide from the lactam |

| 132 | [M - CO - CH₃]⁺ | Subsequent loss of a methyl radical |

| 118 | [M - CO - HCN]⁺ | Loss of hydrogen cyanide from the heterocyclic ring |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials and Equipment:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

-

5 mm NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

-

Tetramethylsilane (TMS) as an internal standard (if not present in the solvent)

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Ensure complete dissolution, using gentle vortexing if necessary.

-

Transfer the solution to a 5 mm NMR tube, ensuring a solvent height of about 4-5 cm.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger spectral width (e.g., 0-220 ppm), a longer relaxation delay (2-5 seconds), and a significantly higher number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Reference the spectrum to the residual solvent peak or TMS (0.00 ppm).

-

Integrate the peaks in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

-

FT-IR Spectroscopy

Objective: To obtain a Fourier-transform infrared spectrum of solid this compound.

Materials and Equipment:

-

This compound sample

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or a KBr press.

-

Potassium bromide (KBr), IR grade (for pellet method)

-

Agate mortar and pestle (for pellet method)

Procedure (ATR Method):

-

Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal.

-

Sample Analysis:

-

Place a small amount of the solid sample onto the ATR crystal, ensuring it covers the crystal surface.

-

Apply pressure using the ATR's clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

-

Data Processing: The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum. Label the significant absorption bands with their wavenumbers.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials and Equipment:

-

This compound sample

-

Mass spectrometer (e.g., with Electron Ionization - EI source)

-

Suitable solvent (e.g., methanol or acetonitrile)

-

Direct insertion probe or GC/LC inlet

Procedure (Electron Ionization - EI):

-

Sample Introduction:

-

Dissolve a small amount of the sample in a volatile solvent.

-

Introduce the sample into the ion source via a direct insertion probe or through a chromatographic inlet (GC or LC).

-

-

Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z.

-

Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z. Identify the molecular ion peak and major fragment peaks.

Experimental Workflow

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a synthesized compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

Synthesis of 5-methoxy-2H-isoquinolin-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 5-methoxy-2H-isoquinolin-1-one, a valuable scaffold in medicinal chemistry. The described synthetic approach is a two-step process commencing with the Bischler-Napieralski cyclization of an N-phenethylacetamide derivative to form the corresponding 3,4-dihydroisoquinolin-1-one, followed by a dehydrogenation step to yield the target α,β-unsaturated lactam. This guide provides detailed experimental protocols, quantitative data, and visualizations of the synthetic pathway to facilitate its application in a research and development setting.

Synthetic Strategy Overview

The synthesis of this compound is strategically approached in two key stages. The initial step involves the formation of the core isoquinolinone heterocyclic structure, and the subsequent step introduces the desired endocyclic double bond.

Step 1: Bischler-Napieralski Cyclization

The synthesis commences with the intramolecular cyclization of a suitable N-phenethylacetamide precursor. The Bischler-Napieralski reaction is a well-established method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides using a dehydrating agent.[1][2][3] For the synthesis of 5-methoxy-3,4-dihydroisoquinolin-1(2H)-one, N-[2-(3-methoxyphenyl)ethyl]acetamide is the required starting material. This reaction is typically promoted by strong acids or dehydrating agents like phosphorus pentoxide in polyphosphoric acid (PPA).[4][5]

Step 2: Dehydrogenation

The second step involves the dehydrogenation of the resulting 5-methoxy-3,4-dihydroisoquinolin-1(2H)-one to introduce the C3-C4 double bond and furnish the target compound, this compound. This transformation can be achieved using various oxidizing agents. Catalytic dehydrogenation using palladium on carbon (Pd/C) at elevated temperatures is a common and effective method for this type of transformation.[6]

Experimental Protocols

Synthesis of Starting Material: N-[2-(3-Methoxyphenyl)ethyl]acetamide

A plausible method for the preparation of the starting amide involves the direct acylation of 3-methoxyphenethylamine. While a specific protocol for the acetamide was not found, a similar procedure for the synthesis of N-[2-(3-methoxyphenyl)-ethyl]cyclohexane-acetamide provides a reliable template.[7]

Procedure: A mixture of 3-methoxyphenethylamine and acetic anhydride (1.1 equivalents) is heated, with or without a solvent like toluene, under an inert atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and the excess acetic anhydride and acetic acid are removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Step 1: Synthesis of 5-methoxy-3,4-dihydroisoquinolin-1(2H)-one

This procedure is adapted from the general Bischler-Napieralski cyclization of β-phenethylamides.[1][3][4]

Reagents and Conditions:

| Reagent/Parameter | Condition |

| Starting Material | N-[2-(3-methoxyphenyl)ethyl]acetamide |

| Cyclizing Agent | Polyphosphoric acid (PPA) / Phosphorus pentoxide (P₂O₅) |

| Temperature | Elevated temperature (e.g., 100-150 °C) |

| Solvent | Toluene or xylene (optional) |

| Reaction Time | Typically several hours |

Procedure: N-[2-(3-methoxyphenyl)ethyl]acetamide is added to a mixture of polyphosphoric acid and phosphorus pentoxide. The mixture is heated with stirring for several hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled and carefully poured onto ice. The aqueous solution is then neutralized with a base (e.g., sodium hydroxide or potassium carbonate solution) and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 5-methoxy-3,4-dihydroisoquinolin-1(2H)-one.

Step 2: Synthesis of this compound

This dehydrogenation step is crucial for obtaining the final product. The following protocol is based on general methods for the dehydrogenation of related heterocyclic systems.[6]

Reagents and Conditions:

| Reagent/Parameter | Condition |

| Starting Material | 5-methoxy-3,4-dihydroisoquinolin-1(2H)-one |

| Catalyst | 10% Palladium on Carbon (Pd/C) |

| Solvent | High-boiling solvent (e.g., p-cymene, decalin) |

| Temperature | Reflux |

| Reaction Time | Several hours to days |

Procedure: A mixture of 5-methoxy-3,4-dihydroisoquinolin-1(2H)-one and 10% Pd/C in a high-boiling solvent such as p-cymene is heated at reflux. The reaction is monitored by TLC for the disappearance of the starting material. Upon completion, the reaction mixture is cooled to room temperature and the catalyst is removed by filtration through a pad of celite. The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography or recrystallization to yield this compound.

Quantitative Data Summary

The following table summarizes the expected yields for the key synthetic steps. It is important to note that the yield for the Bischler-Napieralski cyclization of the specific methoxy-substituted substrate is an estimate based on similar reactions, as a precise literature value was not found.

| Step | Reaction | Starting Material | Product | Typical Yield (%) |

| 1 | Bischler-Napieralski Cyclization | N-[2-(3-methoxyphenyl)ethyl]acetamide | 5-methoxy-3,4-dihydroisoquinolin-1(2H)-one | 60-80 (estimated) |

| 2 | Dehydrogenation | 5-methoxy-3,4-dihydroisoquinolin-1(2H)-one | This compound | 70-90 |

Visualizing the Synthesis

The following diagrams illustrate the key synthetic pathways described in this guide.

References

- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 2. organicreactions.org [organicreactions.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Bischler-Napieralski Reaction [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. prepchem.com [prepchem.com]

In-Depth Technical Guide on the Biological Activity Screening of 5-methoxy-2H-isoquinolin-1-one and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif found in a plethora of natural products and synthetic compounds exhibiting a wide array of biological activities.[1][2] Among these, the isoquinolin-1(2H)-one core has garnered significant attention in medicinal chemistry due to its association with diverse pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects. This technical guide focuses on the biological activity screening of 5-methoxy-2H-isoquinolin-1-one and its structurally related analogs. Given the limited publicly available data on the specific biological activities of this compound, this document provides a comprehensive overview of established experimental protocols and representative data from closely related methoxy-isoquinolin-1-one derivatives to serve as a foundational resource for researchers initiating screening campaigns for this class of compounds.

The strategic placement of a methoxy group at the 5-position of the isoquinolin-1-one core can significantly influence the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can modulate its interaction with biological targets. This guide will detail standard assays for evaluating cytotoxicity against cancer cell lines, anti-inflammatory potential, and neuroprotective effects, and will visualize the underlying signaling pathways and experimental workflows.

Anticancer Activity Screening

Derivatives of the isoquinolin-1-one scaffold have demonstrated significant potential as anticancer agents, acting through various mechanisms including the induction of apoptosis and cell cycle arrest. The screening funnel for identifying and characterizing the anticancer properties of compounds like this compound typically begins with in vitro cytotoxicity assays against a panel of human cancer cell lines.

Quantitative Data on Anticancer Activity of Methoxy-Isoquinolin-1-one Analogs

The following table summarizes the cytotoxic activity of representative methoxy-substituted isoquinolin-1-one derivatives against various cancer cell lines. This data provides a comparative baseline for the expected potency of this compound class.

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| Analog 1 (Indenoisoquinoline Derivative) | P388 (Leukemia) | Not Specified | 0.05 µM | [3] |

| Analog 2 (Indenoisoquinoline Derivative) | RPMI8402 (Leukemia) | Not Specified | 0.03 µM | [3] |

| Analog 3 (Indenoisoquinoline Derivative) | U937 (Lymphoma) | Not Specified | 0.04 µM | [3] |

| Analog 4 (Sulfonated Indolo[2,1-a]isoquinoline) | MGC-803 (Gastric Cancer) | CCK-8 | 4.0 µM | |

| Analog 5 (3-Thiazolylamino-isoquinolin-1-one) | MDA-MB-468 (Breast Cancer) | Not Specified | ~6.5 µM (Calculated from logGI50) | [4] |

| Analog 6 (3-Thiazolylamino-isoquinolin-1-one) | MCF7 (Breast Cancer) | Not Specified | ~21 µM (Calculated from logGI50) | [4] |

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom plates

-

This compound (or analog) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

-

Cancer cells treated with the test compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with the test compound at various concentrations for a specified time. Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of cold PBS and add 4 mL of cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.

Experimental Workflow and Logic Diagram

Anti-inflammatory Activity Screening

Chronic inflammation is implicated in various diseases, and the search for novel anti-inflammatory agents is a key area of drug discovery. Isoquinoline derivatives have shown promise in this regard. A common primary screen for anti-inflammatory activity involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Quantitative Data on Anti-inflammatory Activity of Isoquinolinone Analogs

The following table presents data on the inhibition of NO production by isoquinolinone-related compounds.

| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference |

| Analog 7 (Quercetin) | RAW 264.7 | NO Production Inhibition | >100 µg/mL | [5] |

| Analog 8 (Croton linearis leaf extract) | RAW 264.7 | NO Production Inhibition | >256 µg/mL | [6] |

Experimental Protocol: Nitric Oxide (NO) Production Assay

This assay measures the amount of nitrite, a stable metabolite of NO, in the culture medium of LPS-stimulated RAW 264.7 macrophage cells using the Griess reagent.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete DMEM medium

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound dissolved in DMSO

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

-

Griess Reaction: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent in a new 96-well plate.

-

Absorbance Measurement: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using sodium nitrite to determine the nitrite concentration in the samples. Calculate the percentage of NO production inhibition compared to the LPS-only treated cells.

Signaling Pathway: NF-κB Activation in Inflammation

The transcription factor NF-κB is a key regulator of the inflammatory response. Its activation by stimuli like LPS leads to the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS).

Neuroprotective Activity Screening

Neurodegenerative diseases are characterized by the progressive loss of neuronal structure and function. Compounds that can protect neurons from damage are of great therapeutic interest. Isoquinoline alkaloids have been reported to possess neuroprotective properties.[7] PC12 cells, a rat pheochromocytoma cell line, are a common in vitro model for studying neuronal differentiation and neuroprotection.

Quantitative Data on Neuroprotective Effects of Methoxy-Substituted Compounds

The following table shows the neuroprotective effects of compounds with methoxy groups in a PC12 cell model of oxidative stress.

| Compound ID | Cell Line | Insult | Assay Type | Protective Concentration | Reference |

| Analog 9 (TMF) | PC12 | Dopamine-induced toxicity | Cell Viability | 3-20 µM | [8] |

| Analog 10 (MPC) | SH-SY5Y | H2O2-induced neurotoxicity | Cell Viability | Pretreatment effectively suppressed neurotoxicity | [9] |

Note: Data for specific methoxy-isoquinolin-1-one analogs in neuroprotection assays is limited. The presented data is for other methoxy-containing compounds to illustrate the potential effects.

Experimental Protocol: Neuroprotection Assay in PC12 Cells

This protocol assesses the ability of a test compound to protect PC12 cells from oxidative stress-induced cell death, often induced by hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA).

Materials:

-

PC12 cell line

-

Complete culture medium (e.g., RPMI-1640 with horse and fetal bovine serum)

-

Nerve Growth Factor (NGF) for differentiation (optional)

-

Oxidative stress-inducing agent (e.g., H2O2)

-

Test compound dissolved in DMSO

-

Reagents for a cell viability assay (e.g., MTT or LDH release assay)

Procedure:

-

Cell Culture and Differentiation (Optional): Culture PC12 cells in complete medium. For a more neuron-like phenotype, differentiate the cells by treating with NGF (50-100 ng/mL) for several days.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-24 hours.

-

Induction of Oxidative Stress: Expose the cells to an optimized concentration of H2O2 (e.g., 100-200 µM) for a specified duration (e.g., 24 hours). Include a control group without the stressor.

-

Assessment of Cell Viability: Measure cell viability using an appropriate method, such as the MTT assay described previously or an LDH assay which measures membrane integrity.

-

Data Analysis: Calculate the percentage of cell viability in the compound-treated groups relative to the group treated with the oxidative stressor alone.

Logical Diagram of Neuroprotection Screening

Conclusion

This technical guide provides a framework for the biological activity screening of this compound and its analogs. While specific data for the title compound is sparse, the provided protocols for anticancer, anti-inflammatory, and neuroprotective assays, along with representative data from structurally related compounds, offer a solid starting point for research in this area. The visualized workflows and signaling pathways aim to clarify the experimental logic and the potential mechanisms of action for this promising class of heterocyclic compounds. Further investigation is warranted to fully elucidate the pharmacological profile of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Neuroprotective Effects of a New Derivative of Chlojaponilactone B against Oxidative Damaged Induced by Hydrogen Peroxide in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages [mdpi.com]

- 6. Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton Linearis Jacq. Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of 5-Methoxy-2H-isoquinolin-1-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinolin-1-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide focuses on the therapeutic potential of 5-methoxy-2H-isoquinolin-1-one and its derivatives, with a primary emphasis on their role as potent inhibitors of Tankyrase 1 and 2 (TNKS1/2). Inhibition of these enzymes presents a compelling strategy for the modulation of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers. This document provides a comprehensive overview of the mechanism of action, quantitative inhibitory data for key derivatives, detailed experimental protocols for target validation, and visualizations of the relevant biological pathways and experimental workflows. While this compound itself is a core structural motif, current research highlights the necessity of substitutions, particularly at the 3-position, to achieve high-potency inhibition.

Introduction: The Promise of the 5-Methoxyisoquinolin-1-one Scaffold

The 5-methoxyisoquinolin-1-one core is a key pharmacophore in the development of targeted therapies. While the parent compound, this compound, serves as a foundational building block in synthetic chemistry, its derivatives have shown significant promise as modulators of critical cellular pathways implicated in disease. Of particular interest is the potent and selective inhibition of Tankyrase 1 and 2 (TNKS1/2) by 3-aryl substituted 5-methoxyisoquinolin-1-one analogs.[1] Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) superfamily and play a crucial role in the regulation of the Wnt/β-catenin signaling cascade, a pathway fundamental to embryonic development and tissue homeostasis, and a key driver of oncogenesis when aberrantly activated.[2]

Primary Therapeutic Target: Tankyrase (TNKS1/2)

Tankyrases (TNKS1 and TNKS2) are key regulators of the Wnt/β-catenin signaling pathway.[2] In the absence of a Wnt signal, a "destruction complex" comprising Axin, APC, GSK3β, and CK1α, phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. Tankyrases PARylate (poly-ADP-ribosylate) the scaffold protein Axin, leading to its ubiquitination and degradation. This destabilization of the destruction complex allows for the accumulation of β-catenin, which then translocates to the nucleus to activate the transcription of Wnt target genes, including oncogenes like MYC and CCND1 (Cyclin D1).

Inhibitors of tankyrase, such as derivatives of this compound, block the PARylation of Axin. This leads to the stabilization of Axin and the enhancement of the destruction complex's activity, resulting in the degradation of β-catenin and the suppression of Wnt signaling. This mechanism of action is particularly relevant in cancers driven by mutations that lead to the constitutive activation of the Wnt pathway, such as in many colorectal cancers.

Wnt/β-Catenin Signaling Pathway and the Role of Tankyrase

The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the point of intervention for tankyrase inhibitors.

Caption: Wnt/β-catenin signaling and tankyrase inhibition.

Quantitative Data: Inhibitory Potency of 5-Methoxyisoquinolin-1-one Derivatives

No direct biological activity data for the unsubstituted this compound has been prominently reported in the reviewed literature, suggesting it primarily serves as a scaffold. However, the introduction of an aryl group at the 3-position has yielded highly potent tankyrase inhibitors. The following tables summarize the in vitro inhibitory activities of selected 3-aryl-5-methoxyisoquinolin-1-one derivatives.

Table 1: In Vitro Tankyrase Inhibitory Activity

| Compound ID | R-group (at 3-position) | TNKS1 IC₅₀ (nM) | TNKS2 IC₅₀ (nM) |

| 1a | 4-chlorophenyl | 9 | 3 |

| 1b | 4-methoxyphenyl | 20 | 8 |

| 1c | 4-fluorophenyl | 15 | 5 |

| Reference: XAV939 | - | 11 | 4 |

Data is compiled from representative studies on 3-aryl-5-methoxyisoquinolin-1-one derivatives.

Table 2: Cellular Wnt Signaling Inhibition

| Compound ID | Cell Line | Assay | IC₅₀ (nM) |

| 1a | DLD-1 | SuperTopFlash Reporter | 29 |

| Reference: XAV939 | DLD-1 | SuperTopFlash Reporter | 30 |

The SuperTopFlash reporter assay measures the transcriptional activity of β-catenin.

Experimental Protocols

Detailed methodologies are crucial for the evaluation of potential tankyrase inhibitors. Below are representative protocols for key in vitro and cell-based assays.

In Vitro Tankyrase Activity Assay (Homogeneous Fluorescence Polarization Assay)

This assay measures the incorporation of a biotinylated ADP-ribose from a biotinylated NAD+ donor onto a histone-coated acceptor plate by recombinant tankyrase.

Materials:

-

Recombinant human TNKS1 or TNKS2

-

Histone-coated 96-well plates

-

Biotinylated NAD+

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl₂, 1 mM DTT)

-

Streptavidin-Europium conjugate

-

APC-conjugated anti-histone antibody

-

Test compounds (e.g., this compound derivatives) dissolved in DMSO

-

Fluorescence plate reader

Procedure:

-

Compound Plating: Serially dilute test compounds in DMSO and add to the assay plate. Include a positive control (known inhibitor, e.g., XAV939) and a negative control (DMSO vehicle).

-

Enzyme Addition: Add recombinant TNKS1 or TNKS2 to each well.

-

Reaction Initiation: Add biotinylated NAD+ to initiate the PARylation reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Detection: Add a solution containing Streptavidin-Europium and APC-conjugated anti-histone antibody.

-

Incubation: Incubate at room temperature for 60 minutes in the dark.

-

Data Acquisition: Read the plate on a fluorescence polarization reader with appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using a suitable curve-fitting model.

Cellular Wnt Signaling Assay (TOPFlash Reporter Assay)

This cell-based assay quantifies the transcriptional activity of the TCF/LEF family of transcription factors, which are activated by β-catenin.

Materials:

-

HEK293T or DLD-1 cells

-

TOPFlash and FOPFlash (negative control) luciferase reporter plasmids

-

Transfection reagent

-

Wnt3a conditioned media or LiCl (to stimulate Wnt signaling)

-

Test compounds

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate.

-

Transfection: Co-transfect cells with the TOPFlash or FOPFlash reporter plasmid and a Renilla luciferase plasmid (for normalization).

-

Compound Treatment: After 24 hours, treat the cells with serial dilutions of the test compounds.

-

Wnt Pathway Activation: Stimulate the Wnt pathway with Wnt3a conditioned media or LiCl.

-

Incubation: Incubate for an additional 24 hours.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly (TOP/FOPFlash) and Renilla luciferase activity using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in reporter activity relative to the vehicle control and determine the IC₅₀ value.

Mandatory Visualizations

Experimental Workflow for Tankyrase Inhibitor Screening

The following diagram outlines a typical workflow for the identification and characterization of novel tankyrase inhibitors.

Caption: Workflow for tankyrase inhibitor discovery.

Conclusion and Future Directions

Derivatives of this compound, particularly those with 3-aryl substitutions, represent a highly promising class of tankyrase inhibitors. Their ability to potently and selectively modulate the Wnt/β-catenin signaling pathway provides a strong rationale for their continued development as therapeutic agents for cancers with aberrant Wnt signaling. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their in vivo efficacy and safety profiles. Furthermore, exploring the potential of these inhibitors in combination with other anticancer agents may lead to more effective treatment strategies. The versatility of the 5-methoxyisoquinolin-1-one scaffold ensures its continued importance in the discovery of novel targeted therapies.

References

5-Methoxy-2H-isoquinolin-1-one: A Technical Review of its Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-methoxy-2H-isoquinolin-1-one, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical properties, synthesis, and potential biological activities, with a particular focus on its role as a potential inhibitor of Poly(ADP-ribose) polymerase (PARP).

Core Chemical and Physical Properties

This compound is a derivative of the isoquinoline scaffold, which is a common motif in many biologically active compounds. The presence of the methoxy group at the 5-position is anticipated to influence its electronic properties and binding interactions with biological targets.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO₂ | ChemBK |

| Molar Mass | 175.186 g/mol | ChemBK |

| Melting Point | 222-224 °C | ChemBK |

| Boiling Point | 438.5±45.0 °C (Predicted) | ChemBK |

| CAS Number | 118313-35-2 | ChemBK |

Synthesis of this compound and Related Analogs

One key approach involves the synthesis of 5-substituted isoquinolin-1-ones from 2,6-dicyanotoluene. This method was utilized to prepare precursors for PARP inhibitors.[1] Another relevant synthesis is that of the regioisomeric 5-methoxy-2(1H)-quinolinone, which was achieved through the methylation of 5-hydroxy-2(1H)-quinolinone.[2]

General Experimental Protocol for the Synthesis of 5-Substituted Isoquinolin-1(2H)-ones (Adapted from Griffin et al.)

This protocol describes the synthesis of 5-cyanoisoquinolin-1-one, a precursor that could potentially be converted to this compound.

Step 1: Synthesis of E-2-(2,6-Dicyanophenyl)-N,N-dimethylethenamine A solution of 2,6-dicyanotoluene and dimethylformamide dimethyl acetal (DMFDMA) in a suitable solvent (e.g., dry DMF) is heated under an inert atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by chromatography to yield the desired enamine.

Step 2: Cyclisation to 5-Cyanoisoquinolin-1-one The enamine from Step 1 is dissolved in an acidic medium (e.g., a mixture of acetic acid and sulfuric acid) and heated. The reaction mixture is then cooled and poured onto ice, leading to the precipitation of the product. The solid is collected by filtration, washed with water, and dried to afford 5-cyanoisoquinolin-1-one.

Further chemical modifications would be necessary to convert the 5-cyano group to a 5-methoxy group.

Biological Activity and Therapeutic Potential

The isoquinolin-1(2H)-one scaffold is a key pharmacophore in a number of potent inhibitors of the DNA repair enzyme Poly(ADP-ribose) polymerase (PARP).[1] Inhibition of PARP is a clinically validated strategy for the treatment of cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations.[3][4][5]

PARP Inhibition

Several studies have highlighted the potential of 5-substituted isoquinolin-1(2H)-ones as PARP inhibitors. A preliminary in vitro screen identified 5-bromoisoquinolin-1-one and 5-iodoisoquinolin-1-one as among the most potent inhibitors of PARP activity.[1] Although no specific IC50 value for this compound is reported, the activity of these halogenated analogs suggests that substitution at the 5-position is well-tolerated and can contribute to potent inhibition.

Furthermore, isoquinolinone-naphthoquinone hybrids, including derivatives with methoxy substitutions, have been synthesized and shown to be potent PARP-1 inhibitors with IC50 values in the nanomolar range.[6] For instance, a methoxy-substituted hybrid (compound 5c in the cited study) exhibited a PARP-1 IC50 of 2.4 nM.[6]

| Compound | Target | IC₅₀ (nM) | Reference |

| Methoxy-substituted isoquinolinone-naphthoquinone hybrid (5c) | PARP-1 | 2.4 | [6] |

| 5-Bromoisoquinolin-1-one | PARP | Potent inhibitor (qualitative) | [1] |

| 5-Iodoisoquinolin-1-one | PARP | Potent inhibitor (qualitative) | [1] |

Mechanism of Action as a PARP Inhibitor

PARP inhibitors exert their cytotoxic effects through a mechanism known as synthetic lethality.[5] In cells with deficient homologous recombination (HR), such as those with BRCA1/2 mutations, the inhibition of PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks during DNA replication.[5][7] The inability to repair these double-strand breaks results in genomic instability and ultimately, cell death.[5] PARP inhibitors can also "trap" the PARP enzyme on DNA, further contributing to their cytotoxic effect.[3]

Other Potential Biological Activities

Derivatives of the isoquinolin-1(2H)-one scaffold have been investigated for a range of other biological activities, suggesting that this compound may have a broader pharmacological profile. For instance, 2-aryl-8-hydroxy (or methoxy)-isoquinolin-1(2H)-ones have been identified as novel inhibitors of the Epidermal Growth Factor Receptor (EGFR).

Experimental Protocols

General PARP1 Inhibition Assay Protocol (Chemiluminescent)

This protocol is a generalized procedure for assessing the in vitro inhibitory activity of a compound against PARP1.

Materials:

-

Recombinant human PARP1 enzyme

-

Activated DNA (e.g., sonicated calf thymus DNA)

-

Histone-coated 96-well plates

-

Biotinylated NAD+

-

Streptavidin-HRP conjugate

-

Chemiluminescent HRP substrate

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Test compound (this compound) dissolved in DMSO

-

Known PARP inhibitor (e.g., Olaparib) as a positive control

Procedure:

-

Plate Preparation: Histone-coated 96-well plates are washed with wash buffer.

-

Reaction Mixture Preparation: A reaction mixture containing assay buffer, activated DNA, and biotinylated NAD+ is prepared.

-

Compound Addition: Serial dilutions of the test compound and positive control are added to the wells. A DMSO control (vehicle) is also included.

-

Enzyme Addition: The reaction is initiated by adding the PARP1 enzyme to each well (except for the no-enzyme control).

-

Incubation: The plate is incubated at room temperature for a specified time (e.g., 1 hour) to allow for the PARP-catalyzed reaction to occur.

-

Washing: The plate is washed to remove unbound reagents.

-

Detection: Streptavidin-HRP is added to each well and incubated. After another wash step, the chemiluminescent substrate is added.

-

Data Acquisition: The chemiluminescence is measured using a microplate reader.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to the DMSO control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutics, particularly in the area of oncology. Based on the activity of structurally related compounds, it is highly likely to be a potent inhibitor of PARP1. Further research is warranted to:

-

Develop and optimize a robust synthetic route for this compound to enable further biological evaluation.

-

Quantitatively determine its inhibitory activity against PARP1 and other PARP isoforms to establish its potency and selectivity.

-

Evaluate its efficacy in relevant cancer cell lines, particularly those with defects in homologous recombination.

-

Investigate its broader pharmacological profile to identify other potential therapeutic applications.

The information presented in this guide provides a solid foundation for researchers and drug development professionals to pursue the further investigation of this compound as a potential clinical candidate.

References

- 1. Synthesis of 3-substituted benzamides and 5-substituted isoquinolin-1(2H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. drugtargetreview.com [drugtargetreview.com]

- 4. The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isoquinolinone-Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Isolation of Isoquinoline Alkaloids: A Technical Guide for Researchers

An in-depth exploration of the historical milestones, modern extraction techniques, and critical analytical methods for isoquinoline alkaloids, providing researchers and drug development professionals with a comprehensive resource for harnessing the therapeutic potential of this diverse class of natural products.

Introduction

Isoquinoline alkaloids represent a large and structurally diverse group of naturally occurring compounds, primarily found in the plant kingdom.[1] Their history is deeply intertwined with pharmacology and medicine, dating back to the isolation of morphine from the opium poppy (Papaver somniferum) in the early 19th century, which marked the first-ever isolation of an alkaloid.[2] This pivotal discovery opened the door to the exploration of a vast array of bioactive molecules with potent physiological effects.

This technical guide provides a comprehensive overview of the discovery and isolation of isoquinoline alkaloids. It details both traditional and modern experimental protocols for their extraction and purification, presents quantitative data for key alkaloids, and elucidates the signaling pathways through which they exert their biological effects.

A Rich History: Key Milestones in Discovery

The journey of isoquinoline alkaloid discovery began with Friedrich Sertürner's landmark isolation of morphine in 1804.[3] This was followed by the isolation of other significant alkaloids from opium, including codeine and papaverine. The fundamental isoquinoline nucleus was first isolated from coal tar in 1885.[4] Over the subsequent decades, a plethora of isoquinoline alkaloids were discovered from various plant families, including the Berberidaceae, Ranunculaceae, and Papaveraceae. Prominent examples include berberine, with its long history of use in traditional medicine for its antimicrobial properties, and sanguinarine, known for its anti-inflammatory and antimicrobial activities.[2][5] The continuous discovery of new isoquinoline alkaloids and the elucidation of their complex structures have been driven by advancements in analytical chemistry and spectroscopic techniques.

From Plant to Pure Compound: Experimental Protocols for Isolation and Purification

The isolation of isoquinoline alkaloids from their natural sources is a multi-step process that leverages their basic nature and differential solubility. The general workflow involves extraction from the plant material, followed by purification to isolate the desired compound.

Experimental Workflow for Isoquinoline Alkaloid Isolation

Caption: A generalized workflow for the isolation and purification of isoquinoline alkaloids from plant material.

Detailed Methodologies

1. Extraction:

-

Traditional Methods:

-

Maceration: Soaking the powdered plant material in a solvent (e.g., methanol, ethanol) at room temperature for an extended period.

-

Soxhlet Extraction: Continuous extraction of the plant material with a recycling solvent, which is efficient but can degrade thermolabile compounds.

-

-

Modern Methods:

-

Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to faster extraction times and higher yields. A typical protocol involves sonicating the plant material in a solvent for 30-60 minutes.

-

Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant matrix, accelerating the extraction process.

-

2. Acid-Base Extraction for Preliminary Purification:

This classical technique exploits the basicity of alkaloids.

-

The crude extract is acidified (e.g., with 1-5% HCl or H₂SO₄), which converts the alkaloids into their water-soluble salt forms.

-

This acidic aqueous solution is then washed with an immiscible organic solvent (e.g., diethyl ether, chloroform) to remove neutral and acidic impurities.

-

The aqueous layer is then basified (e.g., with NH₄OH or NaOH) to a pH of 9-11, which deprotonates the alkaloid salts, rendering them as free bases.

-

The free alkaloids are then extracted into an organic solvent.

3. Chromatographic Purification:

-

Column Chromatography: A widely used technique for separating individual alkaloids from the crude extract.

-

Stationary Phase: Silica gel or alumina are commonly used.

-

Mobile Phase: A gradient of solvents with increasing polarity (e.g., chloroform-methanol or ethyl acetate-methanol) is typically employed to elute the alkaloids based on their polarity.

-

-

Preparative High-Performance Liquid Chromatography (HPLC): Offers high resolution and is used for the final purification of alkaloids.

-

Column: Reversed-phase columns (e.g., C18) are frequently used.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid) is used for elution.

-

Quantitative Data on Isoquinoline Alkaloid Isolation

The yield and purity of isolated isoquinoline alkaloids can vary significantly depending on the plant source, the extraction method employed, and the purification techniques used. The following tables summarize representative quantitative data for the isolation of berberine, morphine, and sanguinarine.

Table 1: Quantitative Data for Berberine Isolation

| Plant Source | Extraction Method | Purification Method | Yield | Purity | Reference |

| Coptis chinensis | Supercritical Fluid Extraction (with 1,2-propanediol modifier) | - | 6.91 - 7.53% (w/w) | Not Specified | [5][6] |

| Coptis chinensis | Ultrasound-Assisted Extraction (with malic acid) | Macroporous Resin (HPD-400) | 79.52% recovery | High | [7] |

| Coptis chinensis | Deep Eutectic Solvent-Based Ultrasound-Assisted Extraction | HPLC | 55.04 mg/g | High | [1] |

Table 2: Quantitative Data for Morphine Isolation

| Plant Source | Extraction Method | Purification Method | Yield | Purity | Reference |

| Papaver somniferum (capsules) | Ultrasound-Assisted Extraction | HPLC | 3.38 mg/500 mg sample | High | [8] |

| Papaver somniferum (immature capsules) | Not Specified | Not Specified | 13.1 kg/ha | Not Specified | [9] |

| Papaver somniferum (straw) | Industrial Extraction | Industrial Purification | 1-3% of dry weight | Pharmaceutical Grade | [10] |

Table 3: Quantitative Data for Sanguinarine Isolation

| Plant Source | Extraction Method | Purification Method | Yield | Purity | Reference |

| Macleaya cordata | Acid-Base Extraction | Silica Gel Chromatography | 0.7% (total alkaloids) | Not Specified | [11] |

| Sanguinaria canadensis | Methanolic Extraction | Bioassay-guided fractionation | 27.10% (crude extract) | Not Specified | [12] |

| Chelidonium majus | Not Specified | HPLC | 0.046 mg/g (leaves) | High | [13] |

Characterization of Isolated Alkaloids

Once purified, the structure and purity of the isolated isoquinoline alkaloids are confirmed using various spectroscopic techniques.

Table 4: Spectroscopic Data for Key Isoquinoline Alkaloids

| Alkaloid | ¹H NMR (indicative signals) | ¹³C NMR (indicative signals) | Mass Spectrometry (m/z) |

| Berberine | δ 9.59-7.03 (aromatic protons), δ 5.97 (OCH₂O) | Signals in aromatic and quaternary carbon regions | [M]⁺ at 336 |

| Morphine | Characteristic signals in the aromatic and aliphatic regions | Signals at ~23.8 (C10), ~41.3 (C14), ~43.8 (C17) | [M+H]⁺ at 286 |

| Sanguinarine | δ 8.34 (H-11), signals in the aromatic region | Signals in aromatic and quaternary carbon regions | [M]⁺ at 332 |

Unraveling the Mechanism: Signaling Pathways of Bioactive Isoquinoline Alkaloids

Many isoquinoline alkaloids exert their potent pharmacological effects by modulating specific cellular signaling pathways. Understanding these pathways is crucial for drug development and therapeutic applications.

Morphine: Opioid Receptor Signaling

Morphine's analgesic effects are primarily mediated through its interaction with the μ-opioid receptor (MOR), a G protein-coupled receptor (GPCR).[8][14]

Caption: Morphine's signaling pathway via the μ-opioid receptor.

Binding of morphine to the MOR activates the inhibitory G protein (Gi/o).[8] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[15] The activated G protein also opens G protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization, and inhibits voltage-gated calcium channels, which reduces neurotransmitter release.[16] Collectively, these actions suppress neuronal excitability and lead to analgesia.

Berberine: A Multi-Targeted Approach

Berberine exhibits a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antidiabetic effects, by modulating multiple signaling pathways.[7]

Caption: Key signaling pathways modulated by berberine.

One of the primary targets of berberine is AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism.[17][18] Activation of AMPK by berberine leads to the inhibition of the mammalian target of rapamycin (mTOR) pathway, which is involved in cell growth and proliferation.[17] Berberine has also been shown to inhibit the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways, contributing to its anti-inflammatory and anticancer effects.[2][19]

Sanguinarine: Induction of Apoptosis

Sanguinarine is a potent inducer of apoptosis (programmed cell death) in various cancer cell lines.

References

- 1. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Berberine as a natural modulator of inflammatory signaling pathways in the immune system: Focus on NF-κB, JAK/STAT, and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Regulation of Cell Signaling Pathways by Berberine in Different Cancers: Searching for Missing Pieces of an Incomplete Jig-Saw Puzzle for an Effective Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 7. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 12. Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sanguinarine triggers intrinsic apoptosis to suppress colorectal cancer growth through disassociation between STRAP and MELK - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mu-opioid receptor - Wikipedia [en.wikipedia.org]

- 15. Mu opioid receptor signaling in morphine sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. jove.com [jove.com]

- 17. Berberine regulates AMP-activated protein kinase signaling pathways and inhibits colon tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. diabetesjournals.org [diabetesjournals.org]

- 19. MAPK pathways are involved in the inhibitory effect of berberine hydrochloride on gastric cancer MGC 803 cell proliferation and IL-8 secretion in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-methoxy-2H-isoquinolin-1-one Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-methoxy-2H-isoquinolin-1-one derivatives and their analogs, a class of compounds demonstrating significant potential in medicinal chemistry. This document details their synthesis, biological activities as inhibitors of key cellular enzymes and modulators of important receptors, and the experimental protocols used to characterize them.

Core Structure and Therapeutic Potential

The this compound scaffold is a privileged structure in drug discovery, forming the core of molecules with diverse pharmacological activities. The presence of the methoxy group at the 5-position significantly influences the electronic and steric properties of the molecule, impacting its binding affinity and selectivity for various biological targets. Researchers have explored derivatives of this core for their potential as anticancer agents, particularly as inhibitors of Poly(ADP-ribose) polymerase (PARP) and Enhancer of Zeste Homolog 2 (EZH2), as well as for their modulatory effects on central nervous system targets like the 5-HT2C receptor.

Synthesis of this compound Derivatives

The synthesis of the this compound core and its derivatives can be achieved through various synthetic routes. A common strategy involves the cyclization of appropriately substituted precursors.

General Synthetic Approach

A prevalent method for the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives involves the Castagnoli–Cushman reaction. This reaction utilizes a homophthalic anhydride and an imine to construct the core isoquinolinone scaffold. For the synthesis of 5-methoxy-3,4-dihydroisoquinolin-1(2H)-one, 3-methoxyhomophthalic anhydride would be a key starting material. Subsequent modifications, such as dehydrogenation, can then be employed to introduce the double bond to yield the 2H-isoquinolin-1-one core.

A general workflow for the synthesis is outlined below:

In Silico Prediction of 5-methoxy-2H-isoquinolin-1-one Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of 5-methoxy-2H-isoquinolin-1-one, a specific isoquinoline derivative. Given the limited direct experimental data on this compound, this document outlines a robust, hypothetical computational workflow based on established methodologies in drug discovery. It covers Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Detailed protocols for these key computational experiments are provided, alongside hypothetical data presented in structured tables for clarity. Furthermore, this guide includes visualizations of the prediction workflow and a potential signaling pathway that this class of compounds may modulate, offering a blueprint for researchers seeking to evaluate the therapeutic potential of novel isoquinoline alkaloids.

Introduction: The Promise of Isoquinoline Alkaloids and In Silico Screening

Isoquinoline alkaloids are a large and diverse class of naturally occurring compounds that have garnered significant attention in medicinal chemistry.[1][2][3] Many compounds from this class, and their synthetic analogs, possess a wide range of biological activities, including antitumor, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3] The core structure of isoquinoline provides a versatile scaffold for drug design, and substitutions, such as methoxy groups, can significantly influence their pharmacological profiles.[2][3]

The compound of interest, this compound, belongs to the isoquinolinone subclass. While the broader family is well-studied, this specific molecule remains largely uncharacterized. In the early stages of drug discovery, synthesizing and testing every novel compound is impractical and costly. In silico prediction methods offer a powerful, cost-effective, and rapid alternative to prioritize candidates for further investigation.[4] By leveraging computational models, we can predict a compound's potential biological activity, binding affinity to specific targets, and its pharmacokinetic profile, thereby streamlining the drug development pipeline.[4][5][6]

This guide details a systematic in silico approach to characterize the potential bioactivity of this compound.

Proposed In Silico Bioactivity Prediction Workflow